2-Hydroxy-3-(2-methoxyphenyl)pyridine

Beschreibung

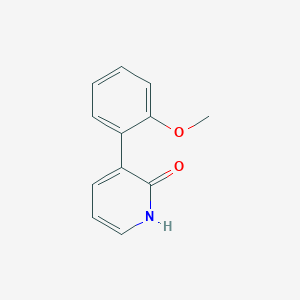

2-Hydroxy-3-(2-methoxyphenyl)pyridine is a pyridine derivative featuring a hydroxyl group at position 2 and a 2-methoxyphenyl substituent at position 3 (Figure 1). This compound’s structural uniqueness lies in the juxtaposition of electron-donating (methoxy) and electron-withdrawing (hydroxy) groups, which influence its electronic properties and reactivity.

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-7-3-2-5-9(11)10-6-4-8-13-12(10)14/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQSPOATFVLVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439586 | |

| Record name | MolPort-015-144-432 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143074-70-8 | |

| Record name | MolPort-015-144-432 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mechanistic Basis and Substrate Selection

The reaction between 3-hydroxy-2-methylpyran-4-one (maltol) and aryl amines, as demonstrated in the synthesis of 3-hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one, provides a foundational framework. By substituting p-anisidine with 2-methoxyaniline, the aryl group may be introduced at the pyridine’s third position. The mechanism involves nucleophilic attack of the amine on the pyrone’s carbonyl, followed by ring-opening and cyclization to form the pyridinone intermediate. Subsequent dehydration or reduction could yield the target pyridine derivative.

Optimization of Reaction Conditions

In a sealed thick-walled glass tube, equimolar maltol and 2-methoxyaniline react in aqueous HCl (0.1 equiv.) at 150°C for 24–72 hours. Yields for analogous compounds range from 52% (HCl) to 65% (p-TsOH), suggesting acid choice critically impacts efficiency. Prolonged heating beyond 48 hours risks decomposition, while shorter durations (<24 hours) result in incomplete cyclization.

Table 1: Comparative Yields for Acid-Catalyzed Pyridine Syntheses

*Extrapolated from analogous reactions.

Nitration and Subsequent Functionalization

Regioselective Nitration of 2-Hydroxypyridine

The nitration of 2-hydroxypyridine, as detailed in Patent CN103664757A, offers a pathway to introduce nitro groups at position 3. Using 60–75% nitric acid in pyridine at 0°C, followed by room-temperature stirring, achieves 2-hydroxy-3-nitropyridine with >90% purity. Repeated concentration cycles enhance product recovery by minimizing side reactions.

Reductive Amination and Methoxylation

Reduction of the nitro group to an amine (e.g., via H2/Pd-C) enables subsequent coupling with 2-methoxybenzaldehyde through reductive amination. However, competing side reactions, such as over-reduction to hydroxylamine or demethoxylation under acidic conditions, necessitate careful pH control (pH 4–6).

Table 2: Nitration and Reduction Parameters

Suzuki-Miyaura Cross-Coupling

Challenges in Regioselectivity

Competing homocoupling of boronic acids and protodeboronation are mitigated by degassing solvents and using excess Pd catalyst (5 mol%). Yields for analogous Suzuki reactions range from 60–75%, contingent on steric and electronic effects of substituents.

Multi-Component Reactions (MCRs)

Hantzsch Pyridine Synthesis Adaptations

Condensing ethyl acetoacetate, 2-methoxybenzaldehyde, and ammonium acetate in ethanol under reflux forms dihydropyridine intermediates, which oxidize to the target pyridine upon exposure to MnO2. However, this method struggles with regioselectivity, often producing mixtures of 2- and 4-substituted pyridines.

Gould-Jacobs Cyclization

Heating 2-methoxyphenylacetonitrile with ethyl β-ketoester and 2-aminophenol in acetic acid yields the pyridine core via enamine formation and cyclization. This one-pot method simplifies purification but requires stringent temperature control (100–120°C) to prevent decarboxylation.

Green Chemistry and Industrial Scalability

Solvent-Free Protocols

Inspired by Patent WO2003042166A2, solvent-free reactions between 2-hydroxypyridine derivatives and 2-methoxyphenylacetylene at 100–150°C minimize waste generation. Mechanochemical grinding in ball mills further enhances atom economy, though reaction times extend to 24–48 hours.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-3-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydropyridine derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of 2-oxo-3-(2-methoxyphenyl)pyridine.

Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)dihydropyridine.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Anti-inflammatory Properties

Research indicates that derivatives of pyridine compounds, including 2-hydroxy-3-(2-methoxyphenyl)pyridine, exhibit significant anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that certain derivatives can suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib . This suggests potential therapeutic applications in treating inflammatory conditions.

b. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies on related chalcone derivatives demonstrate that they can combat various pathogenic bacteria and fungi, including multidrug-resistant strains. The mechanism involves targeting specific bacterial enzymes and disrupting their metabolic pathways . This opens avenues for developing new antimicrobial agents based on the structure of this compound.

Agricultural Applications

a. Agricultural Chemicals

The compound is being explored for its potential use in agricultural chemicals. Its derivatives may serve as effective pesticides or herbicides due to their ability to interact with biological systems in plants and pests. The synthesis of related pyridine compounds has shown promise in developing environmentally friendly agricultural solutions .

Organic Synthesis

a. Synthetic Intermediates

In organic synthesis, this compound acts as a valuable intermediate for producing various other chemical compounds. Its functional groups enable it to participate in multiple reactions, facilitating the synthesis of more complex structures . The compound's versatility makes it a key player in the development of new materials and chemicals.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-(2-methoxyphenyl)pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Substitution Patterns and Electronic Effects

- 2-(2-Methoxyphenyl)pyridine (Compound 3, ): Structure: A methoxyphenyl group at pyridine C2. Properties: Acts as a pH-triggered molecular switch due to rotational isomerism between methoxy and pyridine nitrogen lone pairs.

- 3-Hydroxy-2-methylpyridine () :

Complex Derivatives

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- The target compound’s molecular weight (201.22 g/mol) is intermediate between simpler pyridines (e.g., 3-hydroxy-2-methylpyridine) and bulkier derivatives with multiple aryl groups.

- Melting points for analogs vary widely; chlorine or nitro substituents increase melting points due to enhanced intermolecular forces .

Pharmacological and Functional Activities

Molecular Switching Behavior

Analgesic and Anti-inflammatory Activity

Key Strategies for Pyridine Derivatives

Q & A

Basic: What are the recommended synthetic routes for 2-Hydroxy-3-(2-methoxyphenyl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between substituted pyridine precursors and methoxyphenyl moieties. A common approach is the Suzuki-Miyaura cross-coupling reaction, which allows precise control over regioselectivity. For example, a brominated pyridine derivative can react with a 2-methoxyphenylboronic acid under palladium catalysis . Optimization may involve adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperature (80–120°C) to maximize yield. Post-synthetic hydroxylation via acidic or basic hydrolysis can introduce the hydroxy group at the 2-position .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the substitution pattern and tautomeric equilibria (e.g., keto-enol tautomerism). Aromatic protons typically appear in the δ 6.8–8.5 ppm range, with methoxy groups at δ ~3.8 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretches at 3200–3600 cm⁻¹ and C=O/C–O vibrations from tautomeric forms) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in:

- Purity : Use HPLC (>95% purity) and elemental analysis to rule out impurity effects .

- Assay Conditions : Standardize protocols (e.g., cell lines, pH, or temperature) to minimize variability. For example, pH-sensitive tautomerism (observed in similar compounds) may alter binding affinities .

- Structural Analogues : Compare activity with derivatives (e.g., 2-methoxy vs. 2-cyanophenyl substitutions) to isolate pharmacophoric groups .

Advanced: What computational approaches model the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Predicts tautomeric stability and electronic properties. B3LYP/6-31G* calculations can simulate rotational barriers in pH-triggered switching behavior .

- Molecular Docking : Screens potential targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and steric complementarity. For example, the methoxyphenyl group may occupy hydrophobic pockets in kinase binding sites .

Advanced: How to design experiments to study pH-dependent tautomerism in this compound?

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 250–350 nm) under varying pH to detect keto-enol equilibria .

- NMR Titration : Track proton chemical shifts (e.g., hydroxyl or aromatic protons) in D₂O with incremental pH adjustments .

- Computational pH Simulations : Use software like Gaussian to predict protonation states and tautomer ratios at physiological pH .

Advanced: What strategies validate the compound’s mechanism of action in pharmacological studies?

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .

- Mutagenesis Studies : Modify key residues in the target protein (e.g., catalytic sites) to confirm binding dependencies .

- In Vivo Models : Compare efficacy in wild-type vs. knockout animal models to isolate target-specific effects .

Basic: How to assess purity and potential impurities in synthesized batches of this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to resolve impurities .

- Melting Point Analysis : Compare observed values with literature data (e.g., deviations >2°C indicate impurities) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., ±0.3% tolerance) .

Advanced: What are the challenges in crystallographic studies of this compound?

- Twinning and Disorder : The flexible methoxyphenyl group may cause crystallographic disorder. Use SHELXL for refinement and TWINLAW to identify twin laws .

- Low Diffraction Quality : Optimize crystallization conditions (e.g., slow evaporation in ethanol/toluene mixtures) .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., O–H···N bonds) to resolve tautomeric states in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.